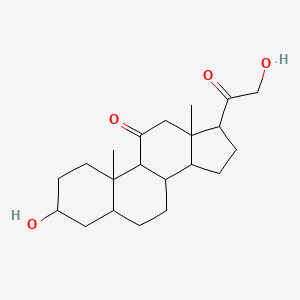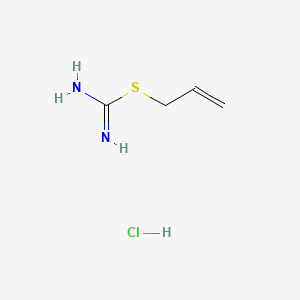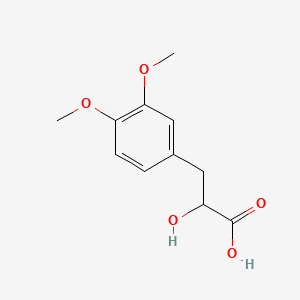![molecular formula C21H43ClN2O B12000019 N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride CAS No. 144650-69-1](/img/structure/B12000019.png)
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound with the molecular formula C21H43ClN2O. It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride typically involves the reaction of N,N-dimethyl-1-tetradecanamine with 2-(2-cyanoethoxy)ethyl chloride in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include primary amines or other reduced forms of the cyano group.
Substitution: Products vary based on the nucleophile used, resulting in different substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a transfection reagent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes and other biological structures, facilitating the delivery of molecules into cells. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane permeability and fluidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-hexadecanaminium chloride
- N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-octadecanaminium chloride
Uniqueness
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific chain length and the presence of the cyanoethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
144650-69-1 |
|---|---|
Molekularformel |
C21H43ClN2O |
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
2-(2-cyanoethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C21H43N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-23(2,3)19-21-24-20-16-17-22;/h4-16,18-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LEZUGEFYHBOVLY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCC#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)




![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)

